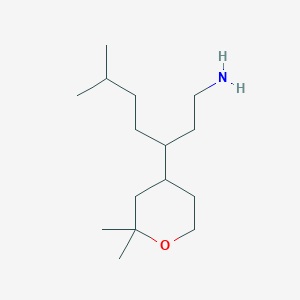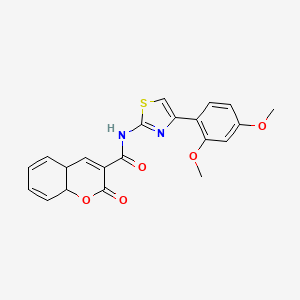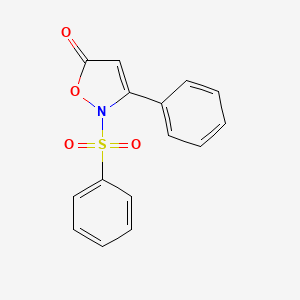
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine” is a complex organic molecule. It contains a 2H-pyran ring, which is a six-membered heterocyclic compound containing five carbon atoms, one oxygen atom, and one double bond . The 2H-pyran ring in this compound is substituted with a dimethyl group and a heptan-1-amine chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2H-pyran ring, along with the attached dimethyl group and the heptan-1-amine chain . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the name.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 2H-pyran ring, the dimethyl group, and the heptan-1-amine chain. The 2H-pyran ring could potentially undergo a variety of reactions, including electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Transformations
A study by Arutyunyan et al. (2012) focused on the synthesis and chemical transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which is closely related to the compound . The research demonstrated the compound's potential for further functionalization through reactions such as cyanoethylation, leading to derivatives with potential applications in material science and organic synthesis (Arutyunyan et al., 2012).
Heterocyclic Chemistry
Another area of application involves the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals. For instance, the synthesis of pyrazole and pyrimidine derivatives exhibits the versatility of related chemical frameworks in creating compounds with potential insecticidal, antibacterial, and antifungal properties, as demonstrated by Deohate and Palaspagar (2020) (Deohate & Palaspagar, 2020).
Material Science and Catalysis
The compound's derivatives could also find applications in material science, such as in the synthesis of new polymers or as catalysts in organic reactions. The work by Rahmani et al. (2018) on the synthesis of pyridine-pyrimidines using a novel catalytic method underscores the potential of utilizing such compounds in catalysis and material synthesis (Rahmani et al., 2018).
Analytical Chemistry Applications
Additionally, the compound's structural motifs can be integral in analytical chemistry for the development of new analytical methods or in the synthesis of probes and sensors. For example, the work by Mesa et al. (2013) on the analysis of heterocyclic aromatic amines showcases the utility of related compounds in enhancing analytical methodologies (Mesa et al., 2013).
Photophysical Research
The study of photophysical properties of compounds bearing similar structural features, as researched by Techert et al. (2000), can lead to applications in the development of photovoltaic materials, fluorescent markers, and in the field of optoelectronics (Techert et al., 2000).
Propiedades
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-6-methylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12(2)5-6-13(7-9-16)14-8-10-17-15(3,4)11-14/h12-14H,5-11,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVOKOLBCYUZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CCN)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine](/img/structure/B2711614.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)


![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)
![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)
![N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2711626.png)


![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)
![4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2711635.png)
